molecular formula C26H17Br3N2O3 B11549795 2,4-dibromo-6-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11549795
M. Wt: 645.1 g/mol
InChI Key: GXBLRPZKMMWZJQ-FJEPWZHXSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, starting with the bromination of the aromatic rings. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and aromatic structures allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate is unique due to its specific combination of bromine atoms and aromatic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H17Br3N2O3

Molecular Weight

645.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H17Br3N2O3/c27-19-12-18(25(23(29)14-19)34-26(33)16-6-2-1-3-7-16)15-30-31-24(32)13-17-10-11-22(28)21-9-5-4-8-20(17)21/h1-12,14-15H,13H2,(H,31,32)/b30-15+

InChI Key

GXBLRPZKMMWZJQ-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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